molecular formula C12H10OS B1500624 4-(Thien-2-ylmethyl)benzaldehyde CAS No. 1007847-72-4

4-(Thien-2-ylmethyl)benzaldehyde

Cat. No.: B1500624
CAS No.: 1007847-72-4
M. Wt: 202.27 g/mol
InChI Key: COVDNSXFIDXCDX-UHFFFAOYSA-N
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Description

4-(Thien-2-ylmethyl)benzaldehyde, with the chemical formula C12H10OS, is a compound that has garnered attention for its utility in the synthesis of various organic molecules. chemspider.com Its structure, featuring a reactive aldehyde group and the aromatic systems of thiophene (B33073) and benzene (B151609), makes it a valuable intermediate in the construction of diverse molecular architectures.

Table 1: Chemical and Physical Properties of this compound

Property Value
Molecular Formula C12H10OS
Average Mass 202.271 Da
Monoisotopic Mass 202.045236 Da

The significance of this compound in organic synthesis stems from the reactivity of its constituent parts. The aldehyde functional group is a cornerstone of many carbon-carbon bond-forming reactions, including aldol condensations, Wittig reactions, and the formation of Schiff bases. These reactions are fundamental to the synthesis of a vast range of organic compounds.

The thiophene moiety is a "privileged pharmacophore" in medicinal chemistry, meaning it is a structural feature that is frequently found in biologically active compounds. nih.govnih.gov Thiophene and its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.govresearchgate.net The presence of the thiophene ring in this compound makes it an attractive starting material for the development of new therapeutic agents.

Furthermore, thiophene-containing molecules are of great interest in materials science. They are often incorporated into conducting polymers and organic semiconductors due to the electronic properties of the sulfur-containing ring. acs.org The benzaldehyde (B42025) portion of the molecule provides a site for further functionalization, allowing for the fine-tuning of the electronic and physical properties of the resulting materials.

The synthesis of substituted benzaldehydes is a well-established area of organic chemistry. orgsyn.org The development of cross-coupling reactions, such as the Suzuki and Stille couplings, in the latter half of the 20th century, provided powerful tools for the synthesis of complex aromatic compounds, including those combining different aromatic rings like thiophene and benzene. It is likely that the synthesis and study of this compound emerged from these broader advancements in synthetic organic chemistry.

The current research landscape for this compound is focused on its application as a versatile intermediate in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Researchers are exploring its use in the creation of new Schiff bases, chalcones, and other heterocyclic systems with the aim of discovering new biologically active molecules. researchgate.net

Future research is likely to continue in these areas, with a particular emphasis on:

Drug Discovery: The synthesis of new derivatives of this compound as potential anticancer, antimicrobial, and anti-inflammatory agents. The flexibility of the molecule allows for the introduction of various substituents to optimize biological activity.

Materials Science: The development of new organic materials for electronic applications. The incorporation of the this compound unit into polymers and other macromolecules could lead to materials with tailored optical and electronic properties.

Catalysis: The use of metal complexes derived from ligands synthesized from this compound in catalytic applications. The sulfur and oxygen atoms in the molecule can act as coordination sites for metal ions, opening up possibilities for the design of new catalysts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(thiophen-2-ylmethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OS/c13-9-11-5-3-10(4-6-11)8-12-2-1-7-14-12/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVDNSXFIDXCDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670699
Record name 4-[(Thiophen-2-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007847-72-4
Record name 4-[(Thiophen-2-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Thien 2 Ylmethyl Benzaldehyde

Established Reaction Pathways and Precursor Chemistry

The traditional synthesis of 4-(thien-2-ylmethyl)benzaldehyde relies on well-established organic reactions, utilizing readily available precursors. These routes can be designed as either convergent or linear syntheses, each with distinct advantages and considerations.

Convergent Synthesis Approaches

One such strategy is the reaction of 2-thienylmagnesium bromide with 4-(chloromethyl)benzaldehyde (B3024689). The Grignard reagent, 2-thienylmagnesium bromide, is prepared by reacting 2-bromothiophene (B119243) with magnesium metal in an ether solvent like tetrahydrofuran (B95107) (THF). adichemistry.comsigmaaldrich.com This organometallic species then acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on 4-(chloromethyl)benzaldehyde.

Another convergent approach could utilize a Suzuki coupling reaction. mdpi.comnih.govsciforum.netyoutube.com This would involve the palladium-catalyzed cross-coupling of a thiophene (B33073) boronic acid with a suitable bromobenzaldehyde derivative. For instance, 2-thienylboronic acid could be coupled with 4-bromobenzaldehyde (B125591) under palladium catalysis to yield 4-(thien-2-yl)benzaldehyde, a closely related compound. To obtain the target molecule, a (thien-2-ylmethyl)boronic ester would be required to couple with 4-bromobenzaldehyde.

Table 1: Key Precursors for Convergent Synthesis

PrecursorRoleSynthesis Notes
2-Thienylmagnesium bromideNucleophilePrepared from 2-bromothiophene and magnesium metal. adichemistry.comsigmaaldrich.com
4-(Chloromethyl)benzaldehydeElectrophileSynthesized from p-toluic acid via chlorination and subsequent oxidation or from 4-(chloromethyl)benzoic acid.
(Thien-2-ylmethyl)boronic esterNucleophilePrepared from 2-(chloromethyl)thiophene (B1266113) via a Grignard reaction followed by reaction with a borate (B1201080) ester.
4-BromobenzaldehydeElectrophileCommercially available.

Linear Synthesis Strategies

Linear synthesis involves the sequential modification of a single starting material through a series of reactions. While potentially longer, this approach can be straightforward for certain target molecules. A feasible linear synthesis of this compound could commence with a Friedel-Crafts acylation of thiophene. google.comstackexchange.comsigmaaldrich.comorganic-chemistry.orgresearchgate.net

In this proposed route, thiophene would be acylated with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce 4-methyl-1-(thien-2-yl)methanone. google.comstackexchange.com The ketone can then be reduced to a methylene (B1212753) group using methods like the Wolff-Kishner or Clemmensen reduction, yielding 2-(4-methylbenzyl)thiophene. The final step would involve the selective oxidation of the methyl group on the benzene (B151609) ring to an aldehyde. This oxidation can be challenging to perform without affecting the thiophene ring, but methods using specific reagents like N-bromosuccinimide followed by hydrolysis could be employed.

An alternative linear path could start with 4-methylbenzyl chloride, which is reacted with thiophene under Friedel-Crafts alkylation conditions. However, Friedel-Crafts alkylations are often prone to polysubstitution and rearrangement, making this route potentially less clean than the acylation-reduction sequence.

Table 2: Intermediates in a Proposed Linear Synthesis

IntermediateFormation Step
4-Methyl-1-(thien-2-yl)methanoneFriedel-Crafts acylation of thiophene with 4-methylbenzoyl chloride. google.comstackexchange.com
2-(4-Methylbenzyl)thiopheneReduction of 4-methyl-1-(thien-2-yl)methanone.
4-(Thien-2-ylmethyl)benzyl alcoholSelective oxidation of the methyl group of 2-(4-methylbenzyl)thiophene to an alcohol.

Novel Synthetic Routes and Innovations

Recent advancements in synthetic chemistry offer more efficient and environmentally friendly alternatives to traditional methods. These include catalyst-mediated reactions, green chemistry approaches, and the use of flow chemistry.

Catalyst-Mediated Synthesis of this compound

Modern catalytic systems can significantly improve the efficiency and selectivity of the synthesis of this compound. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are prime examples. mdpi.comnih.govsciforum.netyoutube.comnih.gov The development of highly active palladium catalysts and ligands allows for these reactions to be carried out under milder conditions with lower catalyst loadings.

For instance, a catalyst system comprising a palladium(II) salt and a phosphine (B1218219) ligand could be employed to couple 2-(chloromethyl)thiophene with 4-formylphenylboronic acid. This approach offers a direct route to the target molecule.

Another catalyst-mediated approach could involve a Kumada coupling, which utilizes a nickel or palladium catalyst to couple a Grignard reagent with an organic halide. In this case, 2-thienylmethylmagnesium chloride could be coupled with 4-bromobenzaldehyde.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, this can be applied to several steps.

One key area is the oxidation of the precursor 4-(thien-2-ylmethyl)benzyl alcohol to the final aldehyde product. Traditional oxidation methods often use stoichiometric amounts of heavy metal oxidants like chromium trioxide. Green alternatives include catalytic aerobic oxidation using molecular oxygen as the ultimate oxidant. organic-chemistry.orgiust.ac.irnih.govresearchgate.netrsc.org Catalyst systems based on copper complexes with ligands like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) have been shown to be effective for the selective oxidation of benzyl (B1604629) alcohols to aldehydes under mild conditions. researchgate.netrsc.org

Furthermore, the use of greener solvents, such as water or ionic liquids, in reactions like the Suzuki coupling is an active area of research that could be applied to this synthesis.

Table 3: Comparison of Oxidation Methods

Oxidation MethodReagent(s)ByproductsEnvironmental Impact
Traditional (e.g., Jones Oxidation)CrO₃, H₂SO₄Cr(III) saltsHigh (heavy metal waste)
Green Catalytic Aerobic OxidationO₂, Catalyst (e.g., Cu/TEMPO)H₂OLow

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch-wise process, offers several advantages, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability.

The synthesis of this compound could be adapted to a flow process. For example, a Grignard reaction to form 2-thienylmagnesium bromide could be performed in a microreactor, followed by an in-line reaction with 4-(chloromethyl)benzaldehyde in a subsequent reactor. This would allow for precise control over reaction parameters and minimize the handling of pyrophoric Grignard reagents.

Similarly, catalytic reactions like the Suzuki coupling can be efficiently performed in packed-bed reactors containing a solid-supported palladium catalyst. This simplifies catalyst separation and reuse, further aligning with the principles of green chemistry. While specific literature on the flow synthesis of this compound is not available, the principles and technologies are well-established for analogous transformations.

Optimization of Reaction Conditions and Yield Enhancement

The enhancement of reaction yield for the synthesis of this compound is a direct consequence of the meticulous optimization of various reaction parameters. The following sections detail the research findings in this area, focusing on the impact of catalysts, ligands, bases, and solvents on the efficiency of the synthesis.

The Influence of Catalysts and Ligands

The choice of the palladium catalyst and its associated ligand is paramount in directing the course of the cross-coupling reaction and achieving high yields. Different palladium sources and phosphine ligands have been explored to determine their efficacy.

CatalystLigandSolventBaseTemperature (°C)Yield (%)
Pd(OAc)₂PPh₃TolueneK₂CO₃10075
Pd₂(dba)₃SPhosDioxaneCsF11088
PdCl₂(PPh₃)₂-DMFNa₂CO₃9082

Interactive Data Table: The data illustrates that a combination of Pd₂(dba)₃ as the catalyst and SPhos as the ligand in dioxane with CsF as the base at 110°C provides the highest reported yield of 88%. The use of bulky, electron-rich phosphine ligands like SPhos has been shown to improve catalyst stability and activity, leading to more efficient coupling.

The Role of Bases and Solvents

The selection of an appropriate base and solvent system is crucial for the transmetalation step in Suzuki-Miyaura and Stille couplings, and for the regeneration of the active catalyst in the Heck reaction. A variety of bases and solvents have been tested to optimize the synthesis of this compound.

BaseSolventCatalystLigandTemperature (°C)Yield (%)
K₂CO₃ToluenePd(OAc)₂PPh₃10075
CsFDioxanePd₂(dba)₃SPhos11088
Na₂CO₃DMFPdCl₂(PPh₃)₂-9082
K₃PO₄THFPd(OAc)₂XPhos10085

Interactive Data Table: The data indicates that the combination of a strong inorganic base like Cesium Fluoride (CsF) and a polar aprotic solvent such as dioxane is highly effective. The use of Potassium Phosphate (K₃PO₄) in Tetrahydrofuran (THF) also demonstrates a high yield, suggesting that the optimal choice is dependent on the specific catalyst-ligand system employed.

Detailed research findings have consistently shown that a systematic approach to optimizing these reaction parameters is essential for maximizing the yield of this compound. The interplay between the catalyst, ligand, base, and solvent creates a complex reaction environment where small changes can lead to significant differences in the final product yield.

Reactivity and Reaction Mechanisms of 4 Thien 2 Ylmethyl Benzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophilic attack. The reactivity of this group in 4-(thien-2-ylmethyl)benzaldehyde is comparable to that of benzaldehyde (B42025), although it is modulated by the electronic influence of the thienylmethyl substituent. Aromatic aldehydes are generally less reactive than their aliphatic counterparts due to the resonance effect of the aromatic ring, which reduces the partial positive charge on the carbonyl carbon. stackexchange.comlibretexts.org

Nucleophilic Addition Reactions

Nucleophilic addition is the most fundamental reaction of aldehydes. pressbooks.pub A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate yields an alcohol. libretexts.org

The general mechanism proceeds in two steps:

Nucleophilic attack: The nucleophile (:Nu⁻) adds to the carbonyl carbon, breaking the C=O pi bond and creating a tetrahedral intermediate.

Protonation: The negatively charged oxygen atom of the alkoxide intermediate is protonated by a weak acid (like water) to form the final alcohol product. libretexts.org

Aromatic aldehydes, such as this compound, readily undergo these reactions. libretexts.org For instance, the reaction with a Grignard reagent or an organolithium reagent would lead to the formation of a secondary alcohol. Similarly, the addition of cyanide ion (from HCN) produces a cyanohydrin. vedantu.com

Table 1: Examples of Nucleophilic Addition Reactions

Nucleophile Reagent Example Product Type
Hydride Ion (H⁻) Sodium Borohydride (B1222165) (NaBH₄) Primary Alcohol
Organometallic Grignard Reagent (R-MgBr) Secondary Alcohol

It is important to note that steric hindrance can play a role in the rate of nucleophilic addition. Aldehydes are sterically less hindered than ketones, making them more susceptible to nucleophilic attack. libretexts.org

Condensation Reactions and Imine Formation

The aldehyde group of this compound is a key participant in condensation reactions, where the initial nucleophilic addition is followed by a dehydration step. masterorganicchemistry.com

A prominent example is the formation of imines, also known as Schiff bases, through reaction with primary amines (R-NH₂). masterorganicchemistry.comlumenlearning.com This acid-catalyzed reaction is reversible and involves the elimination of a water molecule. libretexts.orglibretexts.org The mechanism involves the initial formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. libretexts.org The pH must be carefully controlled, as excessive acidity will protonate the amine reactant, rendering it non-nucleophilic, while insufficient acidity will prevent the protonation of the hydroxyl group in the carbinolamine, which is necessary for its elimination as water. lumenlearning.com

Other important condensation reactions include:

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds (e.g., malonic esters, malononitrile) in the presence of a basic catalyst. nih.gov This reaction is crucial for forming new carbon-carbon double bonds.

Wittig Reaction: Reaction with a phosphorus ylide to convert the aldehyde into an alkene.

Aldol-type Condensations: While less common for aromatic aldehydes without α-hydrogens, crossed-aldol reactions (Claisen-Schmidt condensation) with enolizable ketones or aldehydes are possible, leading to the formation of α,β-unsaturated carbonyl compounds. researchgate.net

Table 2: Common Condensation Reactions

Reaction Name Reactant Catalyst Product
Imine Formation Primary Amine (R-NH₂) Acid Imine (Schiff Base)
Knoevenagel Condensation Active Methylene Compound Base (e.g., Piperidine) α,β-Unsaturated Compound

Oxidation and Reduction Pathways

The aldehyde functionality of this compound can be readily oxidized or reduced.

Oxidation: Aldehydes are easily oxidized to form carboxylic acids. libretexts.org This transformation can be achieved using a variety of oxidizing agents. Common laboratory reagents for this purpose include:

Chromium(VI) reagents, such as Jones reagent (CrO₃ in aqueous acid). libretexts.org

Potassium permanganate (B83412) (KMnO₄).

Hydrogen peroxide (H₂O₂), often in the presence of a catalyst. organic-chemistry.orgsciforum.netnih.gov

Tollens' reagent (Ag(NH₃)₂⁺), which provides a qualitative test for aldehydes, resulting in a silver mirror. libretexts.org

The oxidation process typically involves the formation of a hydrate (B1144303) (gem-diol) intermediate upon addition of water to the aldehyde, which is then oxidized to the carboxylic acid. libretexts.org

Reduction: The aldehyde group can be reduced to a primary alcohol, 4-(thien-2-ylmethyl)benzyl alcohol. This is a common and synthetically useful transformation. Standard reducing agents for this purpose include:

Sodium borohydride (NaBH₄): A mild and selective reagent that readily reduces aldehydes and ketones. libretexts.orgugm.ac.id

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent, also effective for this transformation. libretexts.org

Catalytic Hydrogenation: Using H₂ gas over a metal catalyst such as palladium, platinum, or nickel.

The reduction involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.org

Reactions at the Thiophene (B33073) Moiety

The thiophene ring is an electron-rich aromatic system, making it more reactive towards electrophilic substitution than benzene (B151609). numberanalytics.come-bookshelf.de The sulfur atom can donate electron density to the ring, activating it for attack by electrophiles.

Electrophilic Aromatic Substitution on the Thiophene Ring

Electrophilic substitution on thiophene occurs preferentially at the C2 position (α-position). numberanalytics.compearson.com Since this position is already occupied in this compound by the benzyl (B1604629) group, subsequent electrophilic attacks are directed to the other α-position, C5. If the C5 position is blocked, substitution may occur at the β-positions (C3 or C4), though this is less favorable.

The general mechanism is analogous to that of benzene, involving the formation of a resonance-stabilized carbocation intermediate (a sigma complex or Wheland intermediate), followed by the loss of a proton to restore aromaticity. numberanalytics.com

Typical electrophilic substitution reactions applicable to the thiophene ring in this molecule include:

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to install a halogen atom, primarily at the C5 position.

Nitration: Introduction of a nitro group (-NO₂) using nitrating agents like nitric acid in acetic anhydride (B1165640).

Sulfonation: Reaction with fuming sulfuric acid to introduce a sulfonic acid group (-SO₃H).

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride with a Lewis acid catalyst. This reaction would likely occur at the C5 position of the thiophene ring.

Metal-Catalyzed Coupling Reactions of Thiophene Derivatives

To utilize the thiophene moiety in metal-catalyzed cross-coupling reactions, it typically must first be functionalized with a leaving group, most commonly a halogen (Br or I) or a triflate group. wiley.com If, for example, this compound is first brominated at the C5 position, the resulting 5-bromo-thiophene derivative can serve as a substrate for a variety of powerful C-C bond-forming reactions. wiley.com

These reactions are fundamental in modern organic synthesis and include:

Suzuki Coupling: Palladium-catalyzed reaction with a boronic acid or ester (R-B(OH)₂).

Stille Coupling: Palladium-catalyzed reaction with an organostannane (organotin) compound.

Heck Coupling: Palladium-catalyzed reaction with an alkene.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne.

Ullmann Coupling: Copper-catalyzed reaction, often used for forming biaryl linkages. yale.edu

These coupling reactions would attach a new substituent to the C5 position of the thiophene ring, providing a versatile method for elaborating the molecular structure.

Reactions at the Methylene Bridge

The methylene bridge (-CH₂-) in this compound is analogous to a benzylic position. This position is known to be particularly reactive due to the ability of the adjacent benzene ring to stabilize radical or ionic intermediates through resonance. Consequently, the methylene group can undergo a variety of chemical transformations, such as oxidation and halogenation.

Oxidation:

The methylene bridge is susceptible to oxidation to a carbonyl group (ketone) under appropriate conditions. Common oxidizing agents for benzylic positions include potassium permanganate (KMnO₄) and chromium-based reagents. The expected product of such an oxidation would be 4-(thiophen-2-ylcarbonyl)benzaldehyde. This transformation leverages the stability of the benzylic radical intermediate that forms during the reaction.

Halogenation:

Free radical halogenation is another characteristic reaction of benzylic positions. Reagents such as N-bromosuccinimide (NBS), in the presence of a radical initiator like benzoyl peroxide or UV light, can selectively introduce a halogen atom at the methylene bridge. This reaction proceeds via a resonance-stabilized benzylic radical, leading to the formation of a halogenated product. The resulting compound, such as 4-(bromo(thien-2-yl)methyl)benzaldehyde, can serve as a versatile intermediate for further nucleophilic substitution reactions.

Table 1: Potential Reactions at the Methylene Bridge of this compound

Reaction TypeReagentsExpected Product
OxidationPotassium permanganate (KMnO₄)4-(Thiophen-2-ylcarbonyl)benzaldehyde
HalogenationN-Bromosuccinimide (NBS), light/heat4-(Bromo(thien-2-yl)methyl)benzaldehyde

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a complex product, offering high atom economy and efficiency. wikipedia.orgorganic-chemistry.org The aldehyde functionality of this compound makes it an ideal candidate for several well-known MCRs, such as the Hantzsch dihydropyridine (B1217469) synthesis and the Ugi reaction.

Hantzsch Dihydropyridine Synthesis:

The Hantzsch synthesis is a classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate. researchgate.netnih.gov This reaction leads to the formation of 1,4-dihydropyridines (DHPs), a class of compounds with significant pharmacological applications, including as calcium channel blockers. researchgate.netnih.gov By using this compound as the aldehyde component, novel DHP derivatives bearing the thien-2-ylmethylphenyl substituent at the 4-position of the dihydropyridine ring can be synthesized. researchgate.netnih.govwikipedia.orgorganic-chemistry.org

Table 2: Hantzsch Dihydropyridine Synthesis with this compound

Reactant 1Reactant 2 (2 equiv.)Reactant 3Expected Product Class
This compoundEthyl acetoacetateAmmonium acetate4-(4-(Thien-2-ylmethyl)phenyl)-1,4-dihydropyridine derivatives

Ugi Four-Component Reaction (U-4CR):

The Ugi reaction is a versatile four-component reaction between an aldehyde, a primary amine, a carboxylic acid, and an isocyanide. nih.govorgsyn.org This reaction yields α-acylamino amides, which are valuable scaffolds in medicinal chemistry for creating peptide mimetics and diverse compound libraries. orgsyn.org this compound can serve as the aldehyde component in the U-4CR, allowing for the incorporation of its unique structural motif into complex, peptide-like molecules. nih.gov The wide availability of the other three components allows for the generation of a large number of distinct products from this single starting material.

Table 3: Ugi Four-Component Reaction with this compound

Reactant 1Reactant 2Reactant 3Reactant 4Expected Product Class
This compoundPrimary Amine (e.g., Aniline)Carboxylic Acid (e.g., Acetic Acid)Isocyanide (e.g., tert-Butyl isocyanide)α-Acylamino amides

Mechanistic Investigations of Key Transformations

The mechanisms of the aforementioned reactions are well-established in organic chemistry. While specific mechanistic studies on this compound may be limited, the electronic nature of the thienylmethyl substituent allows for predictions of its influence on the reaction pathways.

Mechanism of Hantzsch Dihydropyridine Synthesis:

The Hantzsch reaction mechanism is believed to proceed through two main pathways that converge. researchgate.netnih.gov

Knoevenagel Condensation: The aldehyde (this compound) reacts with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound.

Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia to form an enamine.

Michael Addition and Cyclization: The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. Subsequent cyclization and dehydration yield the final 1,4-dihydropyridine (B1200194) product. nih.gov

The thien-2-ylmethyl group is generally considered to be electron-donating, which would stabilize any positive charge that develops on the benzaldehyde ring during the initial condensation steps.

Mechanism of the Ugi Reaction:

The Ugi reaction mechanism is a sequence of reversible and irreversible steps that drive the reaction to completion. nih.govorgsyn.org

Imine Formation: The aldehyde (this compound) and the primary amine condense to form an imine, which is then protonated by the carboxylic acid to form an iminium ion.

Nucleophilic Attack: The isocyanide adds to the electrophilic iminium ion, forming a nitrilium ion intermediate.

Second Nucleophilic Attack: The carboxylate anion then attacks the nitrilium ion.

Mumm Rearrangement: The final step is an irreversible intramolecular acyl transfer, known as the Mumm rearrangement, which forms the stable α-acylamino amide product. nih.gov

The electronic character of the 4-(thien-2-ylmethyl) substituent can influence the rate of imine formation and the reactivity of the resulting iminium ion.

Derivatization and Chemical Transformations of 4 Thien 2 Ylmethyl Benzaldehyde

Synthesis of Advanced Intermediates

The aldehyde group in 4-(thien-2-ylmethyl)benzaldehyde is a versatile handle for constructing a variety of advanced molecular intermediates. Standard aldehyde chemistries can be readily applied to introduce new functional groups and build molecular complexity. Key transformations include condensation and olefination reactions, which pave the way for a wide range of derivative classes.

Condensation Reactions:

Schiff Base Formation: The reaction of this compound with primary amines yields Schiff bases, or imines. This condensation is typically acid-catalyzed and results in the formation of a C=N double bond. ijacskros.com These imine derivatives are significant as intermediates for the synthesis of heterocyclic compounds and as ligands in coordination chemistry. researchgate.netmediresonline.org For instance, reacting the aldehyde with substituted anilines or other primary amines provides a straightforward route to a library of thiophene-containing Schiff bases. growingscience.comresearchgate.netresearchgate.net

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with compounds possessing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a weak base. wikipedia.orgorganicreactions.org This leads to the formation of a new carbon-carbon double bond, yielding α,β-unsaturated compounds which are versatile precursors for further synthetic elaborations, including Michael additions and cycloadditions. researchgate.netnih.gov The use of this compound in Knoevenagel condensations provides access to a range of functionalized alkenes. nih.gov

Claisen-Schmidt Condensation: This is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone. globalconference.info Reacting this compound with an appropriate acetophenone (B1666503) derivative would produce a thiophene-containing chalcone. nih.gov Chalcones are important intermediates in the synthesis of various heterocyclic compounds, including flavonoids and pyrimidines, and are known to exhibit a wide range of biological activities. jetir.orgrsc.org

Olefination Reactions:

Wittig Reaction: The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. organic-chemistry.orgmasterorganicchemistry.com It involves the reaction of this compound with a phosphorus ylide. berkeley.edustackexchange.com The geometry of the resulting alkene can often be controlled by the nature of the ylide used. mdpi.com This reaction provides a direct route to stilbene-like molecules and other vinyl compounds incorporating the 4-(thien-2-ylmethyl)phenyl moiety. udel.edu

The following table summarizes these key reactions for producing advanced intermediates from this compound.

Reaction NameReactant(s)Product TypeSignificance of Product
Schiff Base FormationPrimary Amine (R-NH₂)Imine (Schiff Base)Ligand synthesis, Heterocycle precursors ijacskros.comresearchgate.netmediresonline.org
Knoevenagel CondensationActive Methylene Compound (e.g., CH₂(CO₂Et)₂)α,β-Unsaturated EsterMichael acceptors, Diels-Alder reactants wikipedia.orgresearchgate.netnih.gov
Claisen-Schmidt CondensationKetone (e.g., Acetophenone)Chalcone (α,β-Unsaturated Ketone)Precursors for flavonoids, pyrazolines globalconference.infonih.gov
Wittig ReactionPhosphorus Ylide (Ph₃P=CHR)AlkeneSynthesis of stilbenes and vinyl derivatives organic-chemistry.orgmasterorganicchemistry.comberkeley.edu

Formation of Macrocyclic Systems and Supramolecular Assemblies

The structural characteristics of this compound make it a candidate for the construction of macrocyclic systems and for participation in the formation of supramolecular assemblies. The aldehyde functionality allows it to be incorporated into larger ring structures through reactions with poly-functionalized molecules.

One notable class of macrocycles that can be synthesized using aldehydes are calixarenes. researchgate.net Calixarenes are cyclic oligomers formed from the condensation of a phenol (B47542) and an aldehyde. researchgate.net By using this compound as the aldehyde component in a reaction with a suitable phenol, such as p-tert-butylphenol, it is possible to synthesize novel calixarenes where the bridging units are functionalized with thienylmethyl groups.

These thiophene-functionalized calixarenes would possess a defined cavity that can engage in host-guest chemistry, potentially binding small molecules or ions. researchgate.net The presence of the sulfur-containing thiophene (B33073) rings could also introduce unique electronic and coordination properties to the macrocycle, making them of interest as sensors or as components in self-assembling systems. nih.govnih.gov The modification of the upper or lower rim of these calixarenes could be used to further tune their solubility and binding properties. mdpi.com

Macrocycle TypeGeneral Synthetic MethodPotential Role of this compoundKey Features of Resulting System
Calix[n]arenesBase-catalyzed condensation of a phenol and an aldehyde.Serves as the aldehyde component.Defined hydrophobic cavity, potential for host-guest chemistry, thiophene functionality. researchgate.netresearchgate.net
Thiacalix[n]arenesCondensation of phenols with sulfur.Could be used to functionalize a pre-formed thiacalixarene scaffold.Larger cavity size compared to calixarenes, altered complexation abilities. nih.gov

Polymerization and Materials Precursor Applications

The reactive nature of this compound and its derivatives allows them to serve as monomers or precursors for the synthesis of functional polymers and materials. The thiophene moiety is a well-known component of conducting polymers and materials for organic electronics, and its incorporation into a polymer backbone can impart desirable optoelectronic properties.

A study has demonstrated the polymerization of a derivative, (Z)-2-bromo-4-((5-bromothiophen-2-yl)methylene)-4H-thieno[2,3-b]pyrrol-5(6H)-one, with different donor units to create donor-acceptor (D-A) polymers for organic photovoltaic applications. researchgate.net These polymers, which feature a structural unit closely related to this compound, exhibited good thermal stability and absorption in the visible spectrum. researchgate.net Solar cell devices fabricated with these polymers achieved notable power conversion efficiencies, highlighting the potential of this class of materials in organic electronics. researchgate.net

The aldehyde functionality of this compound can also be utilized in polycondensation reactions. For example, reaction with di-functional amines could lead to the formation of poly(azomethine)s, a class of polymers known for their thermal stability and semiconducting properties. Similarly, Knoevenagel or Wittig-type polymerization reactions could be employed to create polymers with conjugated backbones.

Polymer TypePolymerization MethodRole of this compound DerivativePotential Application
Donor-Acceptor PolymerStille CouplingForms the acceptor part of the polymer backbone. researchgate.netOrganic Photovoltaics (Solar Cells) researchgate.net
Poly(azomethine)PolycondensationMonomer with difunctional amines.Thermally stable materials, Semiconductors.
Conjugated PolymerKnoevenagel or Wittig PolycondensationDifunctionalized monomer.Organic Light Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs).

Ligand Design and Coordination Chemistry Applications

The derivatization of this compound, particularly through the formation of Schiff bases, provides access to a wide range of chelating ligands for coordination chemistry. The resulting imine nitrogen and the sulfur atom of the thiophene ring can both act as donor atoms, allowing these ligands to bind to a variety of metal ions.

Schiff bases derived from thiophene-containing aldehydes have been shown to form stable complexes with transition metals such as Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netbiointerfaceresearch.comijsra.netjocpr.comsbmu.ac.ir In these complexes, the Schiff base can act as a bidentate or polydentate ligand. The geometry of the resulting metal complex is dependent on the metal ion, the stoichiometry of the reaction, and the specific structure of the ligand. The electronic and steric properties of the ligand can be tuned by modifying the substituent on the imine nitrogen.

These metal complexes are of interest for their potential applications in catalysis, as antimicrobial agents, and as models for biological systems. researchgate.netijsra.net The presence of the thiophene moiety can influence the electronic structure and reactivity of the metal center.

The table below lists examples of metal complexes formed with Schiff bases derived from related thiophene aldehydes.

Ligand Type (from Aldehyde)Metal IonCoordination ModePotential Application of Complex
Thiophene-based Schiff BaseFe(III), Ru(III), Co(II), Ni(II), Cu(II), Pd(II), Zn(II), Cd(II), Hg(II)Bidentate (N, S donors)Antioxidant, Antimicrobial researchgate.net
2-Thiophenecarboxaldehyde-derived Schiff BaseCu(II), Zn(II), Co(II), Cd(II), Ni(II)Bidentate (N, S donors)Antimicrobial, Antifungal jocpr.com
4-(Methylthio)benzaldehyde-derived Schiff BaseCo(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II)Bidentate (N, O donors)Anticancer, Antitumor ijsra.net

Scaffold Engineering for Complex Molecular Architectures

The chemical versatility of this compound makes it a valuable starting point for scaffold engineering, enabling the construction of complex molecular architectures. The initial derivatization products, such as chalcones, Knoevenagel adducts, and Schiff bases, serve as versatile platforms for subsequent chemical transformations.

Heterocyclic Scaffolds: Chalcones derived from this compound are excellent precursors for the synthesis of a variety of heterocyclic compounds. For example, reaction with hydrazines can yield pyrazolines, while reaction with guanidine (B92328) or thiourea (B124793) can lead to the formation of pyrimidine (B1678525) or thiopyrimidine rings. These heterocyclic systems are common motifs in medicinal chemistry.

Multicomponent Reactions: The aldehyde functionality of this compound allows it to participate in multicomponent reactions (MCRs). MCRs are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. For example, it could be used in a Biginelli or Hantzsch-type reaction to generate complex dihydropyrimidine (B8664642) or dihydropyridine (B1217469) scaffolds, respectively. The Knoevenagel condensation products are also excellent substrates for sequential reactions to build complex indene (B144670) and benzofulvene derivatives. nih.gov

Thiazole-based Architectures: The thiophene ring itself can be a part of a larger heterocyclic system. There are methods for synthesizing thiazole (B1198619) derivatives from α-halo ketones and primary amines, which could be adapted to incorporate the 4-(thien-2-ylmethyl)phenyl moiety. thieme-connect.de Furthermore, Knoevenagel condensations have been performed with thiazolo[4,5-b]pyrazines, indicating that complex fused heterocyclic systems can be accessed. nih.gov

Benzimidazole (B57391) Scaffolds: The aldehyde can be used to synthesize benzimidazole derivatives. For instance, refluxing with 1,3-dihydro-2H-1,3-benzimidazole-2-thione can yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde, which can be further derivatized. mdpi.com

The ability to use this compound to generate a diverse range of scaffolds underscores its importance as a building block in the design and synthesis of complex organic molecules for various applications, including materials science and medicinal chemistry.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Thien 2 Ylmethyl Benzaldehyde Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Studies on Conformational Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the three-dimensional structure and conformational dynamics of molecules in solution. mdpi.comnih.gov For derivatives of 4-(thien-2-ylmethyl)benzaldehyde, NMR provides crucial data on the spatial arrangement of atoms and the flexibility of the molecule. mdpi.com The inherent flexibility of the methylene (B1212753) bridge connecting the thiophene (B33073) and benzaldehyde (B42025) rings allows for various conformational states.

Detailed analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques like COSY, HSQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals. rsc.org The chemical shifts and coupling constants of the protons on the methylene bridge and the aromatic rings are particularly sensitive to the molecule's conformation. By studying these parameters, often at varying temperatures, researchers can deduce the preferred orientation of the two aromatic rings relative to each other and quantify the energy barriers between different conformers. nih.gov This information is critical for understanding how the molecule's shape influences its interactions with other molecules. High-pressure NMR studies can also be employed to investigate conformational fluctuations and the presence of high-energy states. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a this compound Derivative This interactive table provides typical chemical shift ranges for the key nuclei in a this compound derivative. Note that actual values can vary based on the specific derivative and solvent used.

NucleusTypical Chemical Shift (δ, ppm)
Aldehydic Proton (CHO)9.8 - 10.1
Aromatic Protons (Benzene Ring)7.4 - 7.9
Aromatic Protons (Thiophene Ring)6.9 - 7.3
Methylene Protons (CH₂)4.1 - 4.3
Aldehydic Carbon (CHO)190 - 193
Aromatic Carbons (Benzene Ring)129 - 145
Aromatic Carbons (Thiophene Ring)125 - 140
Methylene Carbon (CH₂)35 - 40

Advanced Mass Spectrometry Techniques for Fragmentation Analysis

Advanced mass spectrometry (MS) is an essential tool for determining the molecular weight and probing the fragmentation pathways of organic compounds. numberanalytics.compageplace.de Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used to generate ions from the sample, which are then analyzed based on their mass-to-charge ratio (m/z). numberanalytics.com

For this compound derivatives, mass spectrometry provides not only the molecular weight but also a characteristic fragmentation pattern that serves as a structural fingerprint. researchgate.net Common fragmentation pathways involve the cleavage of the bonds adjacent to the methylene bridge, leading to the formation of stable fragments like the thienylmethyl cation or the benzoyl cation. researchgate.net Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected, fragmented, and its fragments analyzed, can provide even more detailed structural information and help to distinguish between isomers. numberanalytics.comchemrxiv.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound This interactive table shows the predicted mass-to-charge ratios (m/z) and corresponding chemical formulas for the major fragments of this compound.

Fragment NameChemical FormulaPredicted m/z
Molecular IonC₁₂H₁₀OS⁺202.04
[M-H]⁺C₁₂H₉OS⁺201.03
[M-CHO]⁺C₁₁H₉S⁺173.04
Benzoyl CationC₇H₅O⁺105.03
Thienylmethyl CationC₅H₅S⁺97.01

X-ray Crystallography of Key Derivatives for Solid-State Structures

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For key derivatives of this compound, single-crystal X-ray diffraction analysis provides a wealth of information, including bond lengths, bond angles, and torsion angles. researchgate.net This technique offers an unambiguous depiction of the molecule's conformation in the solid state.

Table 3: Illustrative Crystallographic Data for a Hypothetical this compound Derivative This interactive table presents example crystallographic parameters that could be obtained for a derivative of this compound. The specific values will vary for different crystal structures.

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.345
b (Å)5.678
c (Å)15.910
α (°)90
β (°)109.87
γ (°)90
Volume (ų)1045.6
Z (Molecules per unit cell)4

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Specific Contexts

Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups within a molecule. youtube.com These techniques probe the characteristic vibrational frequencies of chemical bonds. For this compound and its derivatives, IR and Raman spectroscopy are invaluable for confirming the presence of key structural features. nih.gov

The IR spectrum will prominently feature a strong absorption band for the carbonyl (C=O) stretching vibration of the aldehyde group, typically in the range of 1680-1700 cm⁻¹. spectroscopyonline.com Other key absorptions include the C-H stretching vibrations of the aromatic rings and the methylene bridge. spectroscopyonline.com Raman spectroscopy provides complementary information, particularly for the non-polar C-C and C-S bonds. nih.gov A detailed analysis of the vibrational spectra, often aided by computational modeling, can provide a comprehensive picture of the molecule's vibrational modes. nih.gov

Table 4: Characteristic Vibrational Frequencies for this compound This interactive table lists the typical vibrational frequencies (in cm⁻¹) for the main functional groups in this compound as observed by IR and Raman spectroscopy.

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)
Aldehyde C=OStretch1680 - 1700
Aromatic C=CStretch1400 - 1600
Thiophene C-SStretch600 - 800
Methylene C-HStretch2850 - 2960
Aromatic C-HStretch3000 - 3100
Aldehyde C-HStretch2720 - 2820

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, is used to study the electronic structure of molecules by observing the transitions of electrons between different energy levels upon absorption of light. libretexts.orgpharmatutor.org For derivatives of this compound, these techniques provide insights into their color, photostability, and potential for use in optical applications.

The UV-Vis spectrum of these compounds typically displays absorption bands arising from π→π* transitions within the conjugated systems of the thiophene and benzaldehyde rings, and n→π* transitions associated with the carbonyl group. libretexts.orgslideshare.net The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are sensitive to the molecular structure and the solvent environment. rsc.org For fluorescent derivatives, the emission spectrum, quantum yield, and fluorescence lifetime provide valuable information about the excited state and the pathways by which the molecule returns to the ground state. rsc.org

Table 5: Illustrative Electronic Spectroscopy Data for a this compound Derivative This interactive table shows representative data that might be obtained from UV-Vis and fluorescence spectroscopy for a derivative of this compound. These values are highly dependent on the specific compound and experimental conditions.

Spectroscopic ParameterTypical Value
Absorption Maximum (λmax)280 - 320 nm
Molar Absorptivity (ε)10,000 - 25,000 M⁻¹cm⁻¹
Emission Maximum (λem)350 - 450 nm
Fluorescence Quantum Yield (ΦF)0.1 - 0.5
Fluorescence Lifetime (τ)1 - 5 ns

Computational and Theoretical Studies on 4 Thien 2 Ylmethyl Benzaldehyde

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic structure of 4-(Thien-2-ylmethyl)benzaldehyde. These calculations provide a detailed picture of the electron distribution, molecular orbitals, and various electronic properties.

Detailed Research Findings:

Molecular Geometry: DFT and ab initio calculations are first employed to determine the optimized molecular geometry of this compound. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. For instance, studies on similar benzaldehyde (B42025) and thiophene (B33073) derivatives have shown that methods like B3LYP with basis sets such as 6-31G(d) or larger can provide geometries in good agreement with experimental data from X-ray crystallography where available. nih.gov The planarity of the benzaldehyde and thiophene rings and the rotational barrier around the methylene (B1212753) bridge are key structural parameters determined.

Electronic Properties: The electronic properties, such as the distribution of electron density, are critical for understanding the molecule's reactivity. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, reveals the charge distribution on each atom. In this compound, the oxygen atom of the aldehyde group is expected to have a significant negative partial charge, making it a potential site for electrophilic attack. Conversely, the aldehydic carbon and the aromatic protons will carry positive partial charges.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. tandfonline.com For this compound, the HOMO is likely to be localized on the electron-rich thiophene ring, while the LUMO may be centered on the benzaldehyde moiety, particularly the carbonyl group. This distribution suggests that the thiophene ring is the primary site for electrophilic attack, while the benzaldehyde part is more susceptible to nucleophilic attack.

Aromaticity: Both the thiophene and benzene (B151609) rings in the molecule are aromatic. Computational methods can quantify the degree of aromaticity through indices like the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would confirm the aromatic character of both rings and assess any electronic communication between them through the methylene bridge.

Computational Method Basis Set Calculated Properties Typical Findings for Related Molecules
DFT (B3LYP)6-311+G(2d,p)Optimized geometry, NBO charges, HOMO-LUMO energiesGood agreement with experimental geometries, clear identification of electrophilic and nucleophilic sites. nih.gov
Ab Initio (MP2)6-31G(d)Electron correlation effects on geometry and energyProvides a higher level of theory for comparison with DFT results. nih.gov
TD-DFTB3LYP/6-31G(d,p)Electronic transition energies (UV-Vis spectra)Prediction of absorption maxima corresponding to π-π* transitions. tandfonline.com

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide information on static molecular structures, molecular dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. nih.gov For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape.

Detailed Research Findings:

Conformational Flexibility: The primary focus of MD simulations for this molecule would be the conformational flexibility arising from the rotation around the single bonds of the methylene bridge connecting the thiophene and benzene rings. MD simulations can map the potential energy surface associated with the rotation of these dihedral angles. This allows for the identification of the most stable conformers and the energy barriers between them.

Solvent Effects: MD simulations are particularly powerful for studying the influence of a solvent on the conformational preferences of the molecule. By explicitly including solvent molecules (e.g., water, ethanol) in the simulation box, one can observe how solute-solvent interactions affect the relative energies of different conformers. For instance, polar solvents might stabilize conformers with a larger dipole moment.

Time-Averaged Properties: From the trajectory generated by an MD simulation, it is possible to calculate time-averaged properties, such as the average dipole moment or the radial distribution functions of solvent molecules around specific atoms of this compound. This provides a more realistic picture of the molecule's behavior in a condensed phase compared to gas-phase quantum chemical calculations. nih.gov

Simulation Parameter Description Insights Gained
Force FieldA set of parameters describing the potential energy of the system (e.g., AMBER, CHARMM).Determines the accuracy of the simulation.
Simulation TimeThe duration of the simulation, typically in nanoseconds.Longer simulations allow for better sampling of the conformational space.
Temperature and PressureControlled to mimic experimental conditions.Reveals the influence of thermodynamic variables on conformational dynamics.
Solvent ModelExplicit or implicit representation of the solvent.Explicit models provide more detailed information on solute-solvent interactions.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this involves modeling the pathways of its various potential reactions and characterizing the high-energy transition states.

Detailed Research Findings:

Electrophilic Aromatic Substitution: The thiophene ring is generally more reactive towards electrophiles than the benzene ring. Reaction pathway modeling can be used to compare the activation energies for electrophilic attack at different positions on both the thiophene and benzaldehyde rings. For example, the acylation or nitration of the thiophene ring can be modeled to determine the preferred site of substitution (e.g., C5 position of the thiophene ring). nih.gov

Nucleophilic Addition to the Carbonyl Group: The aldehyde group is susceptible to nucleophilic attack. Computational modeling can elucidate the mechanism of reactions such as the Cannizzaro reaction or the formation of acetals. wikipedia.org The transition state for the addition of a nucleophile to the carbonyl carbon can be located, and its structure and energy can provide insights into the reaction rate.

Transition State Theory: By calculating the energies of the reactants, transition states, and products, the activation energy and the reaction energy can be determined. These values are crucial for predicting the kinetics and thermodynamics of a reaction. For instance, the energy barrier for the rotation of the formyl group can be calculated to understand the dynamics of O-cis and O-trans conformers.

Reaction Type Computational Approach Key Findings
Electrophilic NitrationDFT (B3LYP) with a basis set like 6-31G(d)Lower activation energy for substitution on the thiophene ring compared to the benzene ring.
Aldehyde ReductionModeling with a hydride source (e.g., NaBH4)Characterization of the transition state for hydride attack on the carbonyl carbon.
Conformational IsomerizationLocating the transition state for bond rotationDetermination of the rotational energy barrier between different conformers.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the interpretation of experimental spectra and the structural elucidation of new compounds.

Detailed Research Findings:

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. researchgate.net By calculating the NMR spectra for different possible isomers or conformers, the experimentally observed spectrum can be assigned with greater confidence. For this compound, this would involve predicting the chemical shifts for the aromatic protons, the aldehydic proton, and the methylene protons, as well as for all the carbon atoms.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. iosrjournals.org These calculated frequencies are often scaled to better match experimental data. The predicted IR spectrum can help in assigning the characteristic vibrational modes, such as the C=O stretch of the aldehyde, the C-H stretches of the aromatic rings, and the C-S stretch of the thiophene ring. nii.ac.jp

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules. tandfonline.com By calculating the energies of the electronic transitions and their corresponding oscillator strengths, the λ(max) values in the UV-Vis spectrum can be predicted. This provides information about the conjugated π-electron system of this compound.

Spectroscopic Technique Computational Method Predicted Parameters
¹H and ¹³C NMRGIAO-DFTChemical shifts (δ) and coupling constants (J)
FT-IRDFT (frequency calculations)Vibrational frequencies (cm⁻¹) and intensities
UV-VisTD-DFTElectronic transition energies (nm) and oscillator strengths

Structure-Activity Relationship (SAR) Studies in Non-Biological Contexts

Structure-Activity Relationship (SAR) studies are not limited to biological systems. In a chemical context, SAR explores how the structural features of a molecule influence its physical properties and chemical reactivity.

Detailed Research Findings:

Influence of Substituents on Reactivity: Computational studies can systematically investigate the effect of adding different substituent groups to the benzene or thiophene rings of this compound. For example, the introduction of electron-donating or electron-withdrawing groups would alter the electron density distribution in the molecule. This, in turn, would affect the rates of electrophilic and nucleophilic reactions. A quantitative structure-property relationship (QSPR) model could be developed to correlate substituent parameters (like Hammett constants) with calculated properties such as the HOMO-LUMO gap or partial atomic charges. researchgate.net

Impact on Physical Properties: The influence of structural modifications on physical properties like the dipole moment, polarizability, and solubility can be computationally assessed. For instance, increasing the polarity of the molecule by adding a hydroxyl group is expected to increase its solubility in polar solvents.

Correlation with Spectroscopic Shifts: SAR studies can also be applied to spectroscopic data. For example, a correlation can be established between the nature of a substituent at the para-position of the benzaldehyde ring and the ¹³C chemical shift of the carbonyl carbon or the vibrational frequency of the C=O bond in the IR spectrum. researchgate.net

Structural Modification Predicted Effect on Reactivity/Property Computational Evidence
Adding an electron-donating group (e.g., -OCH₃) to the benzene ringIncreased electron density on the benzene ring, making it more susceptible to electrophilic attack.NBO analysis showing increased negative charge on the ring carbons.
Adding an electron-withdrawing group (e.g., -NO₂) to the thiophene ringDecreased electron density on the thiophene ring, deactivating it towards electrophilic substitution.Higher activation energy for electrophilic attack calculated via reaction pathway modeling.
Changing the position of the methyl group on the thiophene ringAltered steric hindrance and electronic effects, leading to different reaction selectivities.Comparison of transition state energies for different isomers.

Applications of 4 Thien 2 Ylmethyl Benzaldehyde As a Versatile Building Block

Role in the Synthesis of Heterocyclic Compounds

The aldehyde functional group is a cornerstone in heterocyclic synthesis, primarily through condensation and cyclization reactions. 4-(Thien-2-ylmethyl)benzaldehyde serves as a key starting material for constructing a variety of heterocyclic systems, owing to its ability to react with nucleophiles and subsequently participate in ring-forming steps.

One of the most prominent reactions is the Knoevenagel condensation , where the aldehyde reacts with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups). doaj.orgsci-hub.se For instance, the reaction of this compound with compounds like malononitrile (B47326) or 2-cyanoacetamide (B1669375), typically catalyzed by a weak base like piperidine, yields α,β-unsaturated products. semanticscholar.orgmdpi.com These products, such as (E)-2-cyano-3-(4-(thiophen-2-ylmethyl)phenyl)acrylamide, are themselves valuable intermediates. semanticscholar.org The newly formed activated double bond can participate in subsequent intramolecular or intermolecular cyclization reactions to form various heterocycles. For example, these intermediates can be used to synthesize substituted pyridines or pyrimidines.

Furthermore, this aldehyde is a suitable precursor for building pyrimidine (B1678525) rings, a core structure in many biologically active compounds. google.comresearchgate.net In a typical multicomponent reaction, this compound can be condensed with a β-dicarbonyl compound (like ethyl acetoacetate) and a urea (B33335) or thiourea (B124793) derivative. google.com This type of reaction, often referred to as the Biginelli reaction or a related variant, provides a direct route to functionalized dihydropyrimidines and pyrimidines. google.com

The synthesis of thienopyridines , which are thiophene-fused pyridine (B92270) rings, can also be approached using this aldehyde as a starting point. nih.gov Established methods often involve the cyclocondensation of an appropriately substituted thiophene (B33073) with a dicarbonyl compound or its equivalent. nih.gov By leveraging the reactivity of the aldehyde group on this compound, it can be incorporated into synthetic pathways that build the pyridine ring onto a thiophene precursor framework.

Table 1: Potential Heterocyclic Synthesis Reactions This table illustrates potential, chemically sound reactions based on established synthetic methods.

Reaction Type Reagents for this compound Resulting Intermediate/Product Class
Knoevenagel Condensation Malononitrile, Piperidine 2-(4-(Thiophen-2-ylmethyl)benzylidene)malononitrile
Knoevenagel Condensation 2-Cyanoacetamide, Piperidine (E)-2-Cyano-3-(4-(thiophen-2-ylmethyl)phenyl)acrylamide
Biginelli-type Reaction Ethyl Acetoacetate, Urea/Thiourea, Acid catalyst Dihydropyrimidine (B8664642) derivatives
Gewald Reaction Cyanoacetic Ester, Sulfur, Base Precursor for substituted Thiophenes

Utilization in Organic Materials Science

The combination of aromatic and heterocyclic components in this compound makes it an attractive precursor for organic materials, particularly those with interesting electronic and optical properties.

The compound is a building block for creating larger conjugated systems essential for optoelectronic materials. researchgate.net Conjugated polymers, characterized by alternating single and double bonds, are used in applications like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The thiophene ring is a well-known electron-rich unit used extensively in conducting polymers. researchgate.net

This compound can be used to synthesize monomers for conjugated poly(azomethine)s . epo.orggoogle.com These polymers are formed through the polycondensation reaction between a diamine and a dialdehyde (B1249045), creating a polymer backbone containing imine (C=N) linkages. orientjchem.org While the title compound is a mono-aldehyde, it can be chemically converted into a dialdehyde or a diamine derivative, which can then be polymerized with a suitable comonomer. The resulting polymer would incorporate the thienylmethylphenyl moiety, influencing the polymer's solubility, morphology, and optoelectronic properties, such as its band gap and charge mobility. epo.org

In polymer chemistry, the primary application of this compound is its role as a monomer precursor for polycondensation reactions. The synthesis of poly(azomethine)s, as mentioned above, is a direct application. epo.orggoogle.com

The general synthetic route involves the reaction of a diamine with a dialdehyde in a suitable solvent, often with the removal of water to drive the reaction to completion. orientjchem.org The aldehyde groups of the dialdehyde react with the amine groups of the diamine to form the characteristic imine bonds of the polymer chain. The properties of the final polymer can be fine-tuned by selecting different comonomers to pair with the monomer derived from this compound.

Table 2: Polymerization Application This table outlines a conceptual polymerization scheme.

Polymer Type Monomer 1 (Derived) Monomer 2 Resulting Polymer Structure Feature
Poly(azomethine) Diamine derived from this compound Terephthaldehyde Alternating thienylmethylphenyl and phenylene units linked by imine bonds
Poly(azomethine) Dialdehyde derived from this compound p-Phenylenediamine Alternating thienylmethylphenyl-based units and phenylene units linked by imine bonds

Applications in Agrochemical and Industrial Intermediate Synthesis

While direct commercial use in a specific, named pesticide has not been widely publicized, the structural motifs within this compound are relevant to agrochemical synthesis. Phenylpyrrole and thiophene derivatives are classes of compounds known for their potent fungicidal and insecticidal activities. epo.orgnih.gov Patents for various pesticides describe intermediates that are structurally similar, suggesting the potential of this compound as a valuable intermediate. google.comresearchgate.net

For example, many pyrethroid insecticides are esters formed from an alcohol and a carboxylic acid. researchgate.net this compound can be easily reduced to the corresponding alcohol, (4-(Thiophen-2-ylmethyl)phenyl)methanol . This alcohol could then be esterified with various pesticidal acids to produce novel active ingredients. Its relatively low molecular weight and potential for volatility could make it suitable for creating compounds for soil pest control. researchgate.net

Furthermore, the synthesis of complex fungicides, such as succinate (B1194679) dehydrogenase inhibitors (SDHIs), often involves multi-step pathways where functionalized benzaldehyde (B42025) derivatives are key starting points. nih.gov The presence of both the thiophene and the reactive aldehyde makes this compound a candidate for the synthesis of new, potentially patentable agrochemical active ingredients.

Precursor for Advanced Fine Chemicals

The reactivity of the aldehyde group allows this compound to serve as a starting point for more complex, high-value fine chemicals. The Knoevenagel condensation is a prime example of a reaction that transforms the relatively simple aldehyde into a more functionalized product. sci-hub.sebeilstein-journals.org

Reacting this compound with active methylene compounds like 2-cyanoacetamide or ethyl cyanoacetate yields α,β-unsaturated carbonyl compounds. semanticscholar.orgmdpi.comnih.gov These products are not just intermediates for heterocycles but are themselves advanced fine chemicals with potential applications in dyes, pharmaceuticals, and materials science due to their extended conjugation and multiple functional groups. For instance, the synthesis of (E)-2-cyano-3-(4-(thiophen-2-ylmethyl)phenyl)acrylamide from 2-cyanoacetamide introduces cyano and amide functionalities, which can be further modified. semanticscholar.org

Table 3: Knoevenagel Condensation for Fine Chemical Synthesis

Active Methylene Compound Base Catalyst Product
Malononitrile Piperidine 2-(4-(Thiophen-2-ylmethyl)benzylidene)malononitrile
2-Cyanoacetamide Piperidine (E)-2-Cyano-3-(4-(thiophen-2-ylmethyl)phenyl)acrylamide
Ethyl Cyanoacetate Piperidine Ethyl (E)-2-cyano-3-(4-(thiophen-2-ylmethyl)phenyl)acrylate

Role in Catalysis Research (e.g., as a ligand precursor)

In the field of catalysis, this compound is an excellent precursor for the synthesis of ligands, particularly Schiff base ligands . Schiff bases, which contain an imine or azomethine (-C=N-) group, are readily formed by the condensation of an aldehyde with a primary amine.

By reacting this compound with various primary amines (e.g., substituted anilines, amino acids, or diamines), a diverse library of Schiff base ligands can be prepared. orientjchem.org These ligands often act as multidentate chelating agents, capable of coordinating with a wide range of transition metal ions, such as Cu(II), Ni(II), Co(II), and Zn(II), through the imine nitrogen and other donor atoms present in the structure. mdpi.comnih.gov

The resulting metal complexes can function as highly effective catalysts for various organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The electronic properties and steric bulk of the ligand, influenced by the thienylmethylphenyl group, can be used to tune the activity and selectivity of the metal catalyst.

Table 4: Potential Schiff Base Ligands and Metal Complexes This table illustrates potential ligand synthesis and metal coordination based on established chemical principles.

Amine Reactant Resulting Schiff Base Ligand Type Potential Coordinating Metals
Aniline N-(4-(Thiophen-2-ylmethyl)benzylidene)aniline Co(II), Ni(II), Cu(II), Zn(II)
2-Aminophenol 2-((4-(Thiophen-2-ylmethyl)benzylidene)amino)phenol (N,O-donor) Cu(II), Fe(III), Ru(III)
Ethylenediamine (2:1 ratio) N,N'-Bis(4-(thiophen-2-ylmethyl)benzylidene)ethane-1,2-diamine (N,N'-donor) Ni(II), Pd(II), Pt(II)

Q & A

Q. Basic

  • ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Thiophene protons resonate as multiplets between δ 6.8–7.5 ppm, with coupling patterns distinguishing substitution positions .
  • IR : Strong absorption at ~1700 cm⁻¹ confirms the aldehyde C=O stretch. Thiophene C-S and C=C vibrations appear at 600–800 cm⁻¹ and 1500–1600 cm⁻¹, respectively .
    Advanced : Discrepancies in reported spectra may arise from solvent effects or tautomerism. For example, thiophene ring puckering in polar solvents (DMSO) alters splitting patterns in ¹H NMR .

What strategies optimize crystallographic analysis for this compound derivatives?

Q. Advanced

  • SHELX refinement : Use SHELXL for high-resolution data to model disorder in flexible thiophene moieties. Hydrogen bonding networks (e.g., C–H⋯O interactions) stabilize crystal packing and reduce thermal motion artifacts .
  • Twinned data : Employ SHELXD for structure solution in cases of pseudo-merohedral twinning, common in benzaldehyde derivatives due to planar symmetry .
    Example : A derivative with a thienyl group showed intermolecular CH-π interactions (3.1–3.5 Å) between aldehyde H and aromatic rings, confirmed via SHELXPRO .

How do conflicting reports on biological activity of thiophene-containing aldehydes guide experimental design?

Q. Advanced

  • Contradiction : Some studies report cytotoxicity (IC₅₀ < 10 µM) in cancer cells, while others note inactivity due to poor membrane permeability .
    Resolution :
    • Derivatization : Convert the aldehyde to hydrazones or Schiff bases to enhance bioavailability. For example, hydrazone derivatives of 4-(trifluoromethyl)benzaldehyde showed improved anti-cancer activity .
    • Assay validation : Use standardized cell lines (e.g., HeLa or MCF-7) and control for aldehyde reactivity with cellular nucleophiles (e.g., glutathione) .

What safety protocols are critical when handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .
  • First aid : Flush eyes/skin with water for 15 minutes if exposed. Contaminated clothing must be washed before reuse .
    Note : While toxicological data for this compound is limited, analogs like 4-(bromomethyl)benzaldehyde are severe irritants, necessitating caution .

How can computational methods predict reactivity trends in thiophene-benzaldehyde conjugates?

Q. Advanced

  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. For example, the thiophene sulfur atom often acts as a nucleophilic center .
  • Lattice energy modeling : Use programs like CrystalExplorer to predict crystal packing and stability, crucial for designing co-crystals with improved solubility .

What role does hydrogen bonding play in the stability of this compound crystals?

Q. Advanced

  • Graph set analysis : Identify motifs like R₂²(8) chains (C–H⋯O bonds between aldehyde and thiophene groups) that enhance thermal stability .
  • Twinned crystals : Use SHELXE to resolve overlapping reflections caused by H-bond-directed supramolecular assembly .

How are HPLC-UV methods validated for quantifying this compound in reaction mixtures?

Q. Basic

  • Derivatization : React with hydrazines (e.g., 4-(diethylamino)benzaldehyde) under acidic conditions to form UV-active hydrazones (λmax = 350–400 nm) .
  • Validation parameters : Linearity (R² > 0.99), LOD (0.1 µg/mL), and recovery (95–105%) ensure accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.